molecular formula C12H15N3O B12518398 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one CAS No. 820976-09-8

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one

Cat. No.: B12518398
CAS No.: 820976-09-8
M. Wt: 217.27 g/mol
InChI Key: ZSESHACWIFFMKY-UHFFFAOYSA-N
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Description

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an amino group and a butyl chain in the structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Butyl Group: Alkylation reactions using butyl halides can introduce the butyl chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butyl chain.

    Reduction: Reduction reactions can modify the naphthyridine core or the functional groups attached to it.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential interactions with enzymes or receptors.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the amino and butyl groups.

    5-Amino-1,6-naphthyridin-4(1H)-one: Lacks the butyl group.

    1-Butyl-1,6-naphthyridin-4(1H)-one: Lacks the amino group.

Uniqueness

The presence of both the amino group and the butyl chain in 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one might confer unique biological properties, making it distinct from its analogs.

Properties

CAS No.

820976-09-8

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-amino-1-butyl-1,6-naphthyridin-4-one

InChI

InChI=1S/C12H15N3O/c1-2-3-7-15-8-5-10(16)11-9(15)4-6-14-12(11)13/h4-6,8H,2-3,7H2,1H3,(H2,13,14)

InChI Key

ZSESHACWIFFMKY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=O)C2=C1C=CN=C2N

Origin of Product

United States

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